![molecular formula C22H23N3O6 B2514603 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 431928-21-1](/img/structure/B2514603.png)
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
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Description
The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that may have potential biological activity due to the presence of various functional groups such as nitro, methoxy, and dimethylaminoethyl groups. These groups are known to influence the biological activity of molecules, as seen in related compounds that have been studied for their topoisomerase-I targeting activity and cytotoxicity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, which yields high yields of pyrrol-2-ones. These intermediates can then undergo further reactions, such as dehydration, to form more complex structures like chromeno[2,3-c]pyrrol-3,9-diones . Another synthesis method involves starting materials such as Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene, with Bredereck’s reagent facilitating the selective formation of chalcones .
Molecular Structure Analysis
The molecular structure of related compounds can be characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the spatial arrangement of the functional groups. For instance, a second monoclinic polymorph of a related compound with a pyrazolone ring was characterized, revealing specific dihedral angles and hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups. Nitro groups can undergo reduction to amino groups, which can significantly alter the biological activity of the molecule . The dimethylaminoethyl group is a common moiety that can interact with biological targets or participate in further chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydroxyl, methoxy, and nitro groups can affect the compound's polarity and hydrogen bonding capability, which in turn influences its solubility and interaction with biological systems . The polymorphism of a compound can also affect its physical properties, as seen in the different crystalline forms of a related pyrazolone derivative .
Scientific Research Applications
1. Heterocyclic Chemistry Synthesis
Cyanoacylation of certain compounds with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile results in the formation of cyanoacetamide, which can be used as a key intermediate for synthesizing various heterocyclic compounds. This process includes the synthesis of 3-substituted 2-iminocoumarins and acrylamides, demonstrating the chemical's role in creating structurally diverse molecules with potential applications in pharmaceuticals and material sciences (Bialy & Gouda, 2011).
2. Synthesis of Dihydrochromeno[2,3-c]pyrrole Derivatives
This compound is involved in the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones, indicating its significance in the development of novel organic compounds. The synthesis route provides a wide range of derivatives, highlighting the chemical's versatility in organic synthesis (Vydzhak & Panchishyn, 2010).
3. Generation of Structurally Diverse Libraries
Used as a starting material in alkylation and ring closure reactions, this compound plays a crucial role in generating a structurally diverse library of compounds. These reactions involve the formation of dithiocarbamates, thioethers, and various cyclic compounds, underlining its importance in medicinal chemistry and drug discovery (Roman, 2013).
4. Creation of Fluorescent Probes
Novel fluorescent probes based on a related core have been developed for the quantitative detection of low levels of carbon dioxide. These probes exhibit significant fluorescence decrease and quick response times, making them suitable for real-time and quantitative detection of CO2, with potential applications in biological and medical fields (Wang et al., 2015).
5. Spectroscopic Analysis and Molecular Interactions
The compound has been studied for its spectroscopic properties and chemical reactivity. These studies provide insights into molecular interactions, spectral analysis, and the potential for creating new heterocyclic compounds. Such research is fundamental in understanding the chemical's properties and potential applications in material sciences (Singh et al., 2013).
6. Synthesis and Tautomerism Studies
Research on the synthesis and tautomerism of related heterocyclic compounds has been conducted, revealing the chemical's versatility in creating diverse molecular structures. These studies are important for the development of new pharmaceuticals and understanding chemical reactions (Ochi et al., 1976).
properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-23(2)11-12-24-19(15-5-4-6-16(13-15)25(29)30)18(21(27)22(24)28)20(26)14-7-9-17(31-3)10-8-14/h4-10,13,19,26H,11-12H2,1-3H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDABQRMJPDXJO-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one |
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